Methylcarbamyl-paf

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

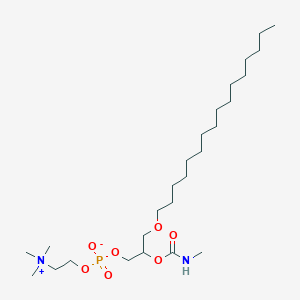

Methylcarbamyl-paf (MC-paf) is a synthetic compound that belongs to the class of platelet-activating factor (PAF) antagonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the physiological and biochemical effects of PAF on various biological systems.

Wirkmechanismus

The mechanism of action of Methylcarbamyl-paf involves its ability to bind to the PAF receptor and block the binding of PAF. PAF is a potent inflammatory mediator that plays a role in a wide range of physiological and pathological processes. By blocking the binding of PAF, Methylcarbamyl-paf can prevent the activation of downstream signaling pathways and reduce the inflammatory response.

Biochemische Und Physiologische Effekte

Methylcarbamyl-paf has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and prevent the activation of inflammatory cells. Methylcarbamyl-paf has also been shown to have cardioprotective effects, including reducing myocardial infarct size and improving cardiac function.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Methylcarbamyl-paf in lab experiments has several advantages. It is a potent and specific inhibitor of PAF, which allows for the study of the role of PAF in various biological systems. Methylcarbamyl-paf is also stable and can be stored for long periods, which makes it a convenient tool for researchers. However, there are also limitations to the use of Methylcarbamyl-paf. It is a synthetic compound that may not fully replicate the effects of endogenous PAF. Additionally, the use of Methylcarbamyl-paf may not be appropriate for all biological systems, and alternative inhibitors may be required.

Zukünftige Richtungen

There are several future directions for research on Methylcarbamyl-paf. One area of interest is the role of PAF in cancer progression and metastasis. Methylcarbamyl-paf has been shown to inhibit the growth and migration of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the development of more potent and selective PAF inhibitors. The synthesis of new compounds with improved pharmacological properties may lead to the development of new drugs for the treatment of inflammatory diseases and other conditions. Finally, the use of Methylcarbamyl-paf in combination with other inhibitors may provide new insights into the complex signaling pathways involved in inflammation and other biological processes.

Conclusion

Methylcarbamyl-paf is a synthetic compound that has been used extensively in scientific research to study the role of PAF in various biological systems. Its ability to block the binding of PAF to its receptor has made it a valuable tool for investigating the biochemical and physiological effects of PAF. While there are limitations to its use, Methylcarbamyl-paf has provided valuable insights into the role of PAF in inflammation, cardiovascular disease, and cancer. Further research on Methylcarbamyl-paf and other PAF inhibitors may lead to the development of new drugs for the treatment of a wide range of conditions.

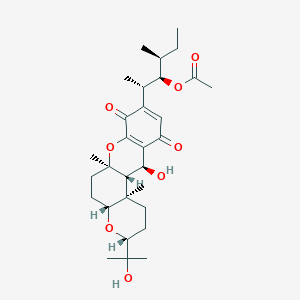

Synthesemethoden

The synthesis of Methylcarbamyl-paf involves several steps, including the protection of the hydroxyl group at position 1 of the PAF molecule, the formation of the carbamate group at position 2, and the deprotection of the hydroxyl group. The final product is obtained after purification by column chromatography. The synthesis of Methylcarbamyl-paf is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

Methylcarbamyl-paf has been used extensively in scientific research to study the role of PAF in various biological systems. It has been shown to be effective in inhibiting the binding of PAF to its receptor, thereby preventing the activation of downstream signaling pathways. Methylcarbamyl-paf has been used in studies on inflammation, cardiovascular disease, and cancer, among others.

Eigenschaften

CAS-Nummer |

111057-91-1 |

|---|---|

Produktname |

Methylcarbamyl-paf |

Molekularformel |

C26H55N2O7P |

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |

InChI-Schlüssel |

FNFHZBKBDFRYHS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Synonyme |

1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)